molecular formula C19H29ClO3 B12651626 Nonyl 2-(4-chloro-2-methylphenoxy)propionate CAS No. 94043-04-6

Nonyl 2-(4-chloro-2-methylphenoxy)propionate

Cat. No.: B12651626
CAS No.: 94043-04-6
M. Wt: 340.9 g/mol
InChI Key: VMZHHUIAVZRZKL-UHFFFAOYSA-N
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Description

Nonyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C19H29ClO3. It is a nonyl ester derivative of 2-(4-chloro-2-methylphenoxy)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Nonyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes.

    Industry: It is used in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Nonyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Octyl 2-(4-chloro-2-methylphenoxy)propionate
  • Hexyl 2-(4-chloro-2-methylphenoxy)propionate
  • Butyl 2-(4-chloro-2-methylphenoxy)propionate

Uniqueness

Nonyl 2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific nonyl ester group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

94043-04-6

Molecular Formula

C19H29ClO3

Molecular Weight

340.9 g/mol

IUPAC Name

nonyl 2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C19H29ClO3/c1-4-5-6-7-8-9-10-13-22-19(21)16(3)23-18-12-11-17(20)14-15(18)2/h11-12,14,16H,4-10,13H2,1-3H3

InChI Key

VMZHHUIAVZRZKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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